2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)-N-(prop-2-ynyl)acetamide
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Overview
Description
2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)-N-(prop-2-ynyl)acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a tetrahydroindazole ring, and a prop-2-ynylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)-N-(prop-2-ynyl)acetamide typically involves a multi-step process. One common approach is the formal [4 + 2] annulation of diamines and prop-2-ynyl sulfonium salts, which enables efficient access to tetrahydroquinoxalines . This strategy involves the use of specific reaction conditions, such as the presence of a suitable catalyst and controlled temperature, to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)-N-(prop-2-ynyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents replacing the original groups.
Scientific Research Applications
2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)-N-(prop-2-ynyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)-N-(prop-2-ynyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted indazole derivatives and prop-2-ynylacetamide analogs. Examples include trifluoromethylpyridines and other fluorinated organic compounds .
Uniqueness
The uniqueness of 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)-N-(prop-2-ynyl)acetamide lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the tetrahydroindazole ring and prop-2-ynylacetamide moiety contribute to its reactivity and potential biological activities.
Properties
IUPAC Name |
N-prop-2-ynyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O/c1-2-7-17-11(20)8-19-10-6-4-3-5-9(10)12(18-19)13(14,15)16/h1H,3-8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDXIJPHSDRTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1C2=C(CCCC2)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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